molecular formula C20H27N3O5S2 B2468824 (Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 683767-27-3

(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2468824
CAS RN: 683767-27-3
M. Wt: 453.57
InChI Key: JFAFHQLQNWHOCF-MRCUWXFGSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a benzoyl group, a sulfamoyl group, and a thiazole group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various areas of chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoyl and sulfamoyl groups would likely contribute to the overall polarity of the molecule, while the thiazole group would add a degree of aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Molecular Rearrangements and Synthetic Applications

Thiazole derivatives undergo interesting molecular rearrangements that have implications for synthetic chemistry. For example, studies on the rearrangements of 4‐iminomethyl‐1,2,3‐triazoles demonstrated the potential for synthesizing various heterocyclic compounds, including thiazole derivatives, by exploiting the equilibrium positions dependent on the electronic properties of substituents (L'abbé et al., 1990). This showcases the versatility of thiazole derivatives in synthesizing a wide range of organic molecules.

Chiral Building Blocks

Thiazole derivatives are also explored for their potential as chiral building blocks. Research into molecules such as (S)-3-Aminothiolane reveals the utility of thiazole derivatives in constructing chiral centers, which are crucial for the development of asymmetric synthesis methods (Dehmlow & Westerheide, 1992). This application is significant for pharmaceutical synthesis, where the creation of enantiomerically pure compounds is often required.

Synthesis of Heterocyclic Compounds

Thiazole derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrates the role of thiazole derivatives in creating complex heterocyclic structures with potential biological activity (Mohamed, 2021). Such compounds are of interest in medicinal chemistry for their potential as drug candidates.

Photophysical Properties and Material Science

Thiazole derivatives exhibit unique photophysical properties, making them suitable for applications in material science, such as the development of organic semiconductors and photovoltaic materials. Research into the synthesis and photophysical properties of ethyl 2-arylthiazole-5-carboxylates illustrates the potential of thiazole derivatives in the design of materials with specific optical properties, which could be useful for electronic and optoelectronic devices (Amati et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any experimental studies conducted on it. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2/c1-6-8-13-22(4)30(26,27)16-11-9-15(10-12-16)18(24)21-20-23(5)14(3)17(29-20)19(25)28-7-2/h9-12H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAFHQLQNWHOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

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